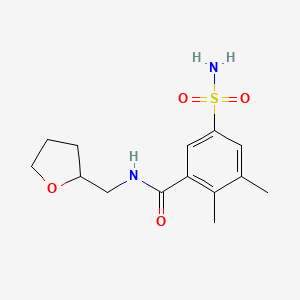
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, MPEP has been investigated for its potential use in the treatment of addiction, epilepsy, and neurodegenerative diseases.
Wirkmechanismus
MPEP acts as a selective antagonist of the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide plays a critical role in synaptic plasticity, learning, and memory. By blocking the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, MPEP can modulate glutamatergic neurotransmission, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for neuronal survival and plasticity. Additionally, MPEP has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for use in lab experiments. It is highly selective for the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide and has minimal off-target effects. Additionally, MPEP is relatively stable and can be stored for extended periods without significant degradation. However, MPEP has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of MPEP. One potential avenue of research is the development of more potent and selective 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide antagonists. Additionally, the therapeutic potential of MPEP in various neurological and psychiatric disorders needs to be further explored. Finally, the mechanisms underlying the biochemical and physiological effects of MPEP need to be elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, MPEP is a selective antagonist of the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulation of glutamatergic neurotransmission, and it has several biochemical and physiological effects. While MPEP has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the therapeutic potential of MPEP and its underlying mechanisms of action.
Synthesemethoden
The synthesis of MPEP involves the reaction of 5-methylfuran-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction proceeds under basic conditions, and the resulting product is purified through chromatography. The purity of the final product is critical for its use in scientific research.
Eigenschaften
IUPAC Name |
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-12(17-9)13(16)15-10(2)11-4-3-7-14-8-11/h5-6,10-11,14H,3-4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIAYGDBZVCECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
